molecular formula C146H280O16 B8113004 Pentaerythrityl tetrastearate

Pentaerythrityl tetrastearate

Cat. No.: B8113004
M. Wt: 2291.8 g/mol
InChI Key: OKKWDBBUHNUVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate are complex esters derived from hexadecanoic acid and octadecanoic acid, respectively These compounds are characterized by their long-chain fatty acid esters, which are commonly found in various natural and synthetic lipid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate typically involves esterification reactions. The process begins with the reaction of hexadecanoic acid or octadecanoic acid with a polyol, such as glycerol or pentaerythritol, in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

On an industrial scale, these compounds can be produced using continuous esterification processes. This involves the use of large reactors where the reactants are continuously fed, and the products are continuously removed. The process is optimized for high yield and purity, often involving the use of advanced catalysts and separation techniques .

Chemical Reactions Analysis

Types of Reactions

[3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate can yield hexadecanoic acid, while reduction can produce hexadecanol .

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in the study of esterification and transesterification reactions .

Biology

In biological research, these compounds are studied for their role in lipid metabolism and their potential as bioactive molecules. They are used in model membrane systems to study the behavior of lipids in biological membranes.

Medicine

In medicine, these compounds are investigated for their potential therapeutic properties. They are explored as drug delivery vehicles due to their ability to form stable lipid-based nanoparticles.

Industry

Industrially, these compounds are used in the production of cosmetics, lubricants, and surfactants. Their long-chain fatty acid esters provide desirable properties such as emolliency and stability.

Mechanism of Action

The mechanism of action of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate involves their interaction with lipid membranes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with specific lipid-binding proteins, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester
  • Hexadecanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester

Uniqueness

Compared to similar compounds, [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate have unique structural features that enhance their stability and functionality in various applications. Their multiple ester groups provide increased hydrophobicity and potential for forming stable lipid-based structures.

Properties

IUPAC Name

[3-hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H148O8.C69H132O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65(70)74-61-69(62-75-66(71)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-76-67(72)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-77-68(73)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3;5-64H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKWDBBUHNUVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H280O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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